

Spectroscopic and Application Data for CAS 488098-58-4: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane

Cat. No.: B1322199

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Compound Identification

CAS Number: 488098-58-4 Chemical Name: Chlorophenol Red β -D-Galactopyranoside

Synonyms: CPRG, Chlorophenol Red- β -D-galactoside Molecular Formula: $C_{25}H_{22}Cl_2O_{10}S$

Molecular Weight: 585.41 g/mol

UV-Visible Spectroscopic Data

Chlorophenol Red β -D-Galactopyranoside (CPRG) is a chromogenic substrate for the enzyme β -galactosidase. Its UV-Visible absorption spectrum is a key characteristic for its use in enzymatic assays. Upon cleavage by β -galactosidase, CPRG releases chlorophenol red, which results in a significant color change that can be quantified spectrophotometrically.

Parameter	Wavelength (nm)	Molar Absorptivity (ε)	Solvent/Conditions	Notes
λ _{max} 1	270	Data not available	PBS, pH 7.2	Absorbance peak of the intact CPRG molecule. [1] [2]
λ _{max} 2	415	Data not available	PBS, pH 7.2	Absorbance peak of the intact CPRG molecule. [1] [2]
Quantification Wavelength	570 - 595	Not applicable	Assay dependent	Wavelength for quantifying the enzymatic product, chlorophenol red. [1]
QC Specification (A ₅₇₈)	578	≤0.200	c = 5 mmol/L in water	Quality control specification from a commercial supplier. [3]
QC Specification (A ₆₅₀)	650	≤0.030	c = 5 mmol/L in water	Quality control specification for turbidity from a commercial supplier. [3]

Other Spectroscopic Data (NMR, IR, Mass Spectrometry)

Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) for Chlorophenol Red β -D-Galactopyranoside are not readily available. Certificates of Analysis from various suppliers confirm the identity and purity via HPLC but do not typically provide raw spectroscopic data.^{[3][4]}

Experimental Protocol: β -Galactosidase Activity Assay Using CPRG

This protocol outlines a general procedure for the colorimetric determination of β -galactosidase activity in cell extracts or purified enzyme preparations.

3.1. Materials

- CPRG (CAS 488098-58-4)
- Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM KCl, 1 mM MgCl₂, 50 mM β -mercaptoethanol, pH 7.0)
- β -galactosidase containing sample (cell lysate, purified enzyme)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes

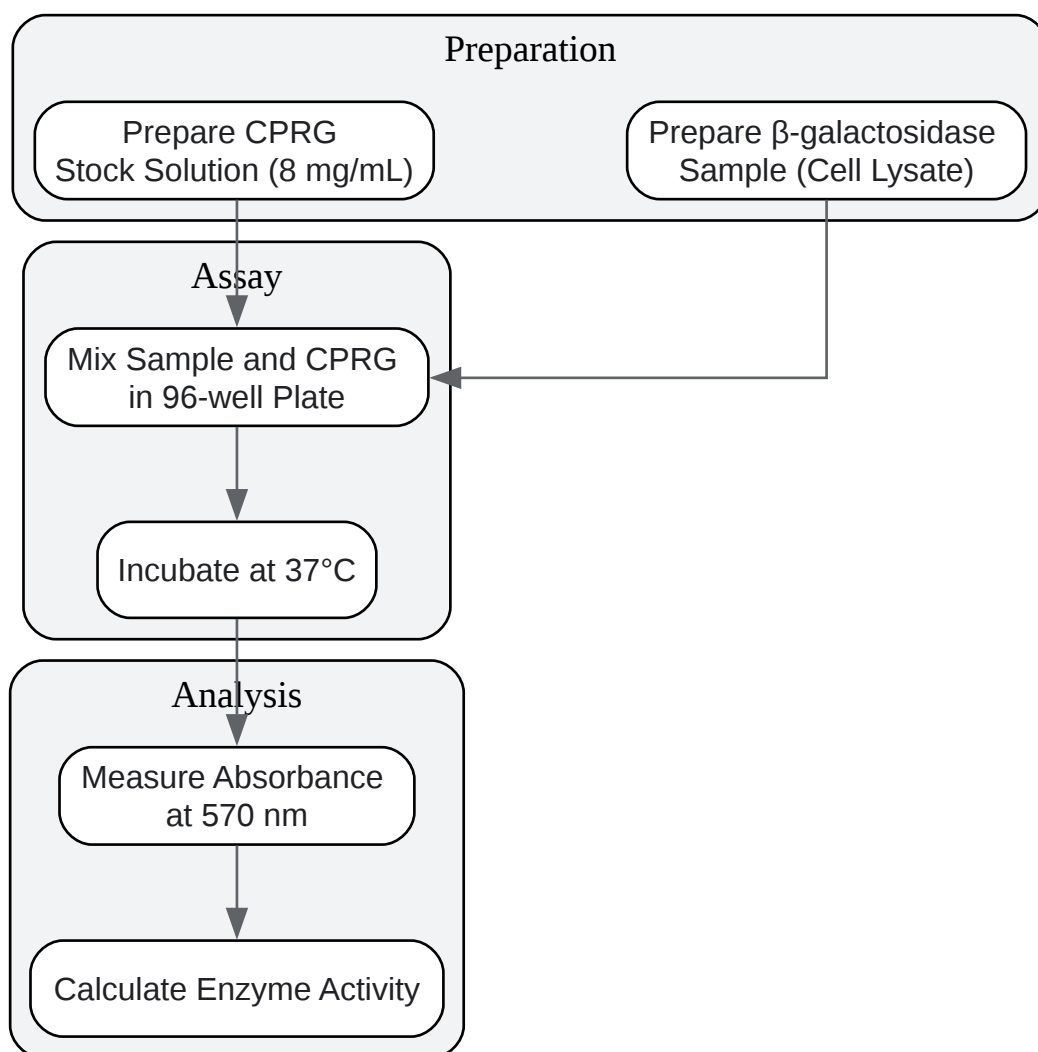
3.2. Procedure

- Prepare CPRG Stock Solution: Dissolve CPRG in the assay buffer to a final concentration of 8 mg/mL. Vortex to ensure complete dissolution.
- Reaction Setup:
 - In a 96-well microplate, add 20 μ L of the β -galactosidase containing sample to each well.
 - Add 180 μ L of the CPRG stock solution to each well to initiate the reaction.
 - Include a blank control containing 20 μ L of lysis buffer (without enzyme) and 180 μ L of the CPRG stock solution.

- Incubation: Incubate the microplate at 37°C. The incubation time will vary depending on the enzyme activity. Monitor the color change of the reaction mixture from yellow to red.
- Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader at various time points.
- Data Analysis: Subtract the absorbance of the blank control from the absorbance of the samples. The rate of increase in absorbance at 570 nm is proportional to the β -galactosidase activity.

Visualizations

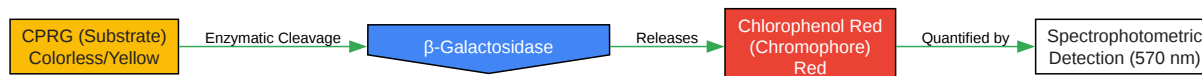
Experimental Workflow for β -Galactosidase Assay



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Caption: Workflow for β -galactosidase activity assay using CPRG.

Logical Relationship of CPRG Cleavage and Detection



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Caption: Enzymatic cleavage of CPRG and subsequent detection.

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